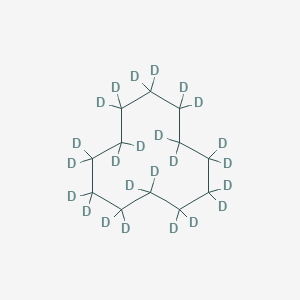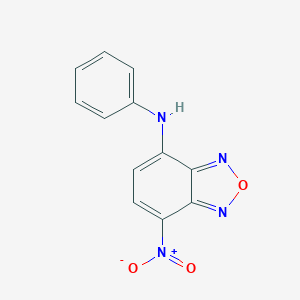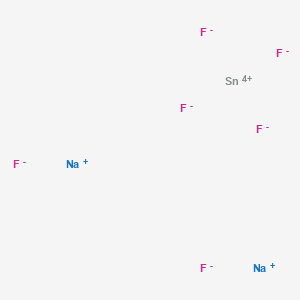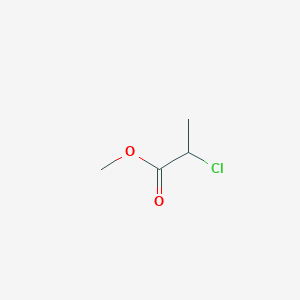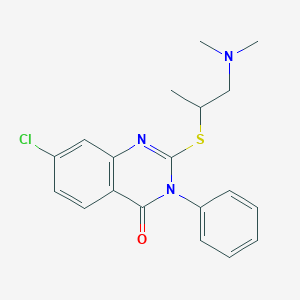
7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone is a chemical compound that belongs to the family of quinazolinones. It is also known as PD153035 and is widely used in scientific research as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR).
作用機序
PD153035 inhibits EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, leading to the inhibition of cell proliferation and survival. PD153035 is highly selective for EGFR and does not inhibit other receptor tyrosine kinases such as HER2, HER3, and c-Met.
生化学的および生理学的効果
PD153035 has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It also induces apoptosis (programmed cell death) in cancer cells and inhibits tumor angiogenesis (the formation of new blood vessels that supply nutrients to the tumor). In addition, PD153035 has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making them more susceptible to these treatments.
実験室実験の利点と制限
PD153035 is a potent and selective inhibitor of EGFR, making it an ideal tool for studying the role of EGFR in cancer biology. Its high specificity reduces the risk of off-target effects, which can confound experimental results. However, PD153035 has some limitations for lab experiments. It is a small molecule that can diffuse across cell membranes, making it difficult to control its concentration in cells. In addition, PD153035 has a short half-life and is rapidly metabolized in vivo, making it unsuitable for long-term experiments.
将来の方向性
PD153035 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. However, further research is needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in clinical trials. In addition, PD153035 can be used as a tool to study the role of EGFR in other physiological and pathological processes, such as wound healing, inflammation, and neurodegenerative diseases.
合成法
The synthesis of 7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone involves the reaction of 2-chloro-3-formyl quinazoline with N,N-dimethyl-1,2-ethanediamine and 2-isopropylthioethanol in the presence of a base. The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol, and the product is obtained after purification by column chromatography.
科学的研究の応用
7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone is widely used in scientific research as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell proliferation, survival, and differentiation. Aberrant activation of EGFR is associated with various types of cancer, including lung, breast, and colon cancer. PD153035 has been shown to inhibit EGFR tyrosine kinase activity and suppress tumor growth in vitro and in vivo.
特性
CAS番号 |
15589-23-8 |
|---|---|
製品名 |
7-Chloro-2-((2-(dimethylamino)-1-methylethyl)thio)-3-phenyl-4(3H)-quinazolinone |
分子式 |
C19H20ClN3OS |
分子量 |
373.9 g/mol |
IUPAC名 |
7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C19H20ClN3OS/c1-13(12-22(2)3)25-19-21-17-11-14(20)9-10-16(17)18(24)23(19)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 |
InChIキー |
BYYFDPICODWISQ-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)SC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3 |
正規SMILES |
CC(CN(C)C)SC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3 |
同義語 |
7-Chloro-2-[[2-(dimethylamino)-1-methylethyl]thio]-3-phenylquinazolin-4(3H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



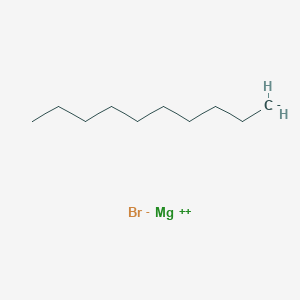
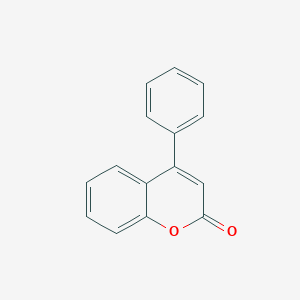


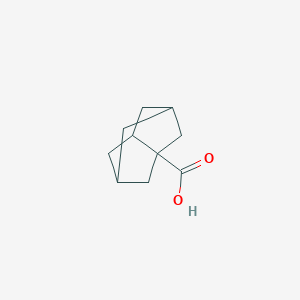
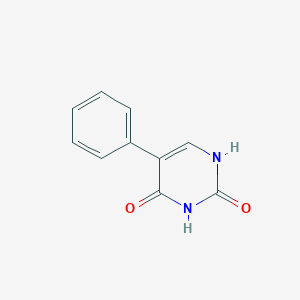
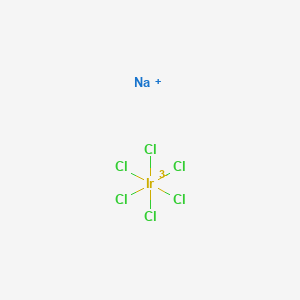
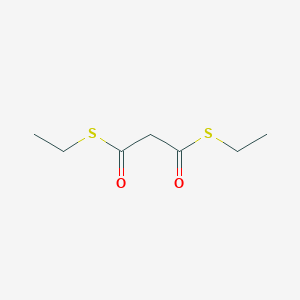

![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)
